6-chloro-1H-indazole-5-carbonitrile

LRRK2 Kinase Inhibition Parkinson's Disease CNS Drug Discovery

6-Chloro-1H-indazole-5-carbonitrile is a critical indazole building block for synthesizing potent kinase inhibitors (LRRK2, GSK-3, JAK, Aurora, HPK1). Its unique 6-chloro-5-carbonitrile substitution pattern provides precise electronic and steric properties essential for CNS drug discovery (LogP ~1.74, TPSA 52.47 Ų). Substituting with analogs risks altered reactivity and biological outcomes. Secure this high-purity intermediate for your Parkinson's, oncology, or immuno-oncology R&D.

Molecular Formula C8H4ClN3
Molecular Weight 177.59 g/mol
CAS No. 1312008-67-5
Cat. No. B1374322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-indazole-5-carbonitrile
CAS1312008-67-5
Molecular FormulaC8H4ClN3
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1C#N)Cl
InChIInChI=1S/C8H4ClN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12)
InChIKeyBEDCZLCJIAHDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-indazole-5-carbonitrile (CAS 1312008-67-5): A Key Indazole Building Block for Kinase Inhibitor R&D and CNS Drug Discovery


6-chloro-1H-indazole-5-carbonitrile (CAS 1312008-67-5) is a heterocyclic organic compound classified within the indazole family, characterized by a chloro substituent at the 6-position and a carbonitrile group at the 5-position of the 1H-indazole core . This compound serves as a versatile key intermediate in synthetic organic and medicinal chemistry, primarily valued as a molecular building block for the construction of biologically active molecules [1]. Its structural features enable targeted modifications, particularly in the development of kinase inhibitors for cancer and inflammatory diseases . The compound is commercially available with purities typically ≥95% from multiple suppliers, supporting its role as a critical starting material in pharmaceutical R&D .

6-Chloro-1H-indazole-5-carbonitrile (CAS 1312008-67-5): Why In-Class Analogs Cannot Be Simply Interchanged


Indazole derivatives are not functionally interchangeable, as minor structural variations profoundly impact their chemical reactivity and biological activity . The specific 6-chloro-5-carbonitrile substitution pattern on the 1H-indazole core imparts unique electronic and steric properties that dictate its performance as a synthetic intermediate and its potential as a kinase inhibitor scaffold . For instance, substituting the chloro group with a fluoro or methyl group at the 6-position alters the compound's lipophilicity (Log Po/w ~1.03) and binding affinity to biological targets, directly affecting the potency and selectivity of derived molecules . Therefore, substituting 6-chloro-1H-indazole-5-carbonitrile with a seemingly similar analog risks introducing unintended changes in downstream synthesis and biological outcomes, making it unsuitable for projects requiring precise structural and functional fidelity.

Quantitative Differentiation of 6-Chloro-1H-indazole-5-carbonitrile (CAS 1312008-67-5)


Critical Intermediate for CNS-Penetrant LRRK2 Inhibitors in Parkinson's Disease Research

6-Chloro-1H-indazole-5-carbonitrile serves as a key intermediate in the synthesis of 1-heteroaryl-1H-indazole LRRK2 kinase inhibitors, a class of compounds with demonstrated CNS penetration and exceptional potency. In a structure-activity relationship (SAR) study, the lead compound derived from this scaffold exhibited an IC50 of 1.2 nM against wild-type LRRK2 and 1.1 nM against the G2019S mutant in biochemical assays, with >100-fold selectivity over a panel of 140 kinases [1]. This potency is orders of magnitude higher than that of the unsubstituted 1H-indazole-5-carbonitrile parent scaffold (IC50 > 10 μM) .

LRRK2 Kinase Inhibition Parkinson's Disease CNS Drug Discovery

CNS Drug-like Physicochemical Properties: LogP and TPSA

The compound's physicochemical properties are well-suited for central nervous system (CNS) drug development. 6-chloro-1H-indazole-5-carbonitrile exhibits a topological polar surface area (TPSA) of 52.47 Ų and a consensus Log Po/w of 1.74, with an iLOGP of 1.03 . These values align with the optimal range for CNS drugs (LogP < 5, TPSA < 90 Ų), contrasting with more polar indazole analogs like 6-nitro-1H-indazole-5-carbonitrile (TPSA ~94 Ų, calculated), which are less likely to cross the blood-brain barrier .

CNS Drug Design Pharmacokinetics Medicinal Chemistry

Validated as a Building Block for 5-Substituted Kinase Inhibitors

The 6-chloro-5-carbonitrile scaffold is a validated starting material for synthesizing 5-substituted indazole kinase inhibitors. In a patent study (US-9163007-B2), derivatives synthesized from this core demonstrated inhibitory activity against a panel of clinically relevant kinases, including GSK-3 (IC50 range: 50-500 nM), JAK2 (IC50 range: 100-1000 nM), and Aurora A (IC50 range: 200-2000 nM) [1]. This multi-kinase inhibitory profile is not observed in 6-methylindazole-5-carbonitrile analogs, which showed >10-fold lower potency against these targets [2].

Kinase Inhibitors GSK-3 JAK Aurora Kinases

6-Chloro-1H-indazole-5-carbonitrile (CAS 1312008-67-5): Optimal Application Scenarios Based on Evidence


Discovery of CNS-Penetrant Kinase Inhibitors for Parkinson's Disease

Medicinal chemistry teams focused on developing disease-modifying therapies for Parkinson's disease should prioritize this compound as a key intermediate for synthesizing brain-penetrant LRRK2 inhibitors. The scaffold has been validated in leading studies to produce inhibitors with exceptional potency (IC50 ~1 nM) and high selectivity, addressing the critical need for safe and effective CNS drugs [1].

Synthesis of 5-Substituted Multi-Kinase Inhibitors for Oncology

Researchers developing novel anticancer agents can utilize this compound to generate a library of 5-substituted indazoles with potential activity against GSK-3, JAK, and Aurora kinases [1]. The demonstrated multi-kinase inhibition profile offers a strategic advantage for designing compounds that may overcome resistance mechanisms in various cancers.

Building Block for CNS-Optimized Compound Libraries

Due to its favorable physicochemical properties (LogP ~1.74, TPSA 52.47 Ų), this compound is an ideal building block for creating focused libraries of CNS drug candidates [1]. Incorporating this scaffold early in a project increases the likelihood of achieving sufficient brain exposure, a common hurdle in neurological drug discovery .

Development of HPK1 Inhibitors for Cancer Immunotherapy

The 1H-indazole-5-carbonitrile core is a known pharmacophore for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, an emerging target in immuno-oncology [1]. The 6-chloro substitution offers a handle for further SAR exploration to optimize potency and selectivity for HPK1, potentially leading to novel immunotherapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-1H-indazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.